1-Acetylazepane-4-carboxylic acid

説明

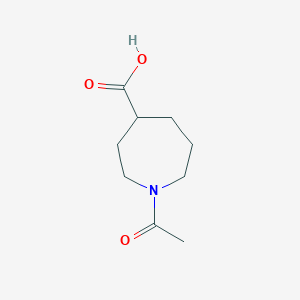

1-Acetylazepane-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, with an acetyl group at the first position and a carboxylic acid group at the fourth position

準備方法

The synthesis of 1-acetylazepane-4-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative can lead to the formation of the azepane ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

化学反応の分析

1-Acetylazepane-4-carboxylic acid undergoes various chemical reactions typical of carboxylic acids and amines. These include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

科学的研究の応用

Physical Properties

- Purity : Typically >98% in commercial samples

- Safety Information : Classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Its structural similarity to other biologically active compounds suggests possible applications in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders. The azepane ring can enhance the blood-brain barrier permeability of drugs, making it a candidate for central nervous system (CNS) therapies.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives that may have enhanced biological activities or improved pharmacokinetic properties. For instance, modifications to the carboxylic acid or acetyl groups can lead to novel compounds with specific functionalities.

Biochemical Research

Due to its ability to interact with various biological systems, this compound is used in biochemical assays to study enzyme interactions and metabolic pathways. Its derivatives may serve as inhibitors or substrates for specific enzymes, providing insights into metabolic processes.

Material Science

Research into the polymerization of this compound has shown potential for developing new materials with unique properties. The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

Case Study 1: CNS Drug Development

A study investigated the efficacy of derivatives of this compound in modulating neurotransmitter activity. Results indicated that certain derivatives exhibited significant binding affinity for serotonin receptors, suggesting a potential role in treating depression and anxiety disorders.

Case Study 2: Synthesis of Novel Polymers

Researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials demonstrated improved tensile strength and thermal resistance compared to traditional polymers, indicating potential applications in high-performance materials.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of CNS-active drugs |

| Synthetic Chemistry | Intermediate for synthesizing derivatives |

| Biochemical Research | Study of enzyme interactions |

| Material Science | Development of high-performance polymers |

作用機序

The mechanism of action of 1-acetylazepane-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetyl group may also play a role in modulating the compound’s biological effects by interacting with cellular components .

類似化合物との比較

1-Acetylazepane-4-carboxylic acid can be compared with other similar compounds, such as:

1-Acetylpiperidine-4-carboxylic acid: Similar structure but with a six-membered ring.

1-Acetylhexahydroazepine-4-carboxylic acid: Similar structure but with a fully saturated ring. These compounds share similar chemical properties but differ in their ring size and saturation, which can influence their reactivity and biological activity

生物活性

1-Acetylazepane-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential interactions with enzymes and metabolic pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

This compound is characterized by its carboxylic acid and acetyl functional groups, which play crucial roles in its biological activity. The mechanism of action involves:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- Cellular Interaction : The acetyl group may modulate the compound's biological effects by interacting with cellular components, potentially affecting metabolic processes.

Biological Applications

This compound has several notable applications in biological research:

- Enzyme Interaction Studies : It serves as a tool for studying enzyme kinetics and metabolic pathways.

- Synthesis Intermediate : The compound is utilized as an intermediate in the synthesis of more complex molecules, which can include biologically active compounds.

- Potential Therapeutic Uses : Preliminary studies suggest potential applications in drug development, particularly as an enzyme inhibitor or modulator.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular responses. For example, studies have shown that this compound can effectively inhibit certain proteases, leading to potential applications in therapeutic contexts.

- Metabolic Pathway Modulation : Investigations into the effects of this compound on metabolic pathways have revealed that it can influence the activity of key metabolic enzymes, thereby impacting overall cellular metabolism.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1-Acetylpiperidine-4-carboxylic acid | Six-membered ring | Enzyme inhibition |

| 1-Acetylhexahydroazepine-4-carboxylic acid | Fully saturated ring | Similar enzyme interactions but varied potency |

This comparison illustrates that while these compounds share structural similarities, their differing ring sizes and saturation levels can significantly influence their reactivity and biological activities.

特性

IUPAC Name |

1-acetylazepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-5-2-3-8(4-6-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGQKGPMFOLMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674202 | |

| Record name | 1-Acetylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-94-9 | |

| Record name | 1-Acetylhexahydro-1H-azepine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。